molecular formula C19H15N3O4S B2446960 3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one CAS No. 313395-97-0

3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one

Cat. No.: B2446960
CAS No.: 313395-97-0
M. Wt: 381.41
InChI Key: ZBLJVHMFXQKUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a synthetic small molecule based on the quinazolin-4(3H)-one heterocyclic scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This compound is presented as a high-purity chemical tool for research purposes, particularly in the field of anticancer drug discovery. The quinazolinone core is a privileged structure in drug development, and derivatives similar to this compound have demonstrated significant cytotoxicity against a range of human cancer cell lines, including prostate (PC-3), breast (MCF-7), colon (HT-29), lung (NCI-H23, A549), and ovarian (A2780) carcinomas . The structural features of this compound—specifically the allyl and thioether side chains—are known to contribute to its potential research value. Such quinazolinone derivatives are frequently investigated as potential inhibitors of key tyrosine protein kinases, such as EGFR, HER2, and VEGFR2, which are critical targets in oncology for controlling tumor growth and angiogenesis . Furthermore, some quinazolinone-based molecules have been reported to induce apoptosis in cancer cells by activating caspase enzymes . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the specific activity and mechanism of action of this compound.

Properties

IUPAC Name

2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-2-10-21-18(24)15-8-3-4-9-16(15)20-19(21)27-12-17(23)13-6-5-7-14(11-13)22(25)26/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLJVHMFXQKUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone, a compound class known for its diverse biological activities, including anticonvulsant, antioxidant, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Anticonvulsant Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticonvulsant properties. For instance, a series of compounds related to this compound were evaluated for their ability to modulate the GABAA_A receptor, which plays a crucial role in inhibiting neuronal excitability.

Key Findings:

  • In Vivo Studies: The compound was tested using the pentylenetetrazole (PTZ) seizure model in mice. Doses of 50, 100, and 150 mg/kg were administered intraperitoneally. The results indicated that compounds with the allyl substitution exhibited enhanced anticonvulsant effects compared to those without it .
CompoundDose (mg/kg)Seizure Protection (%)
Control-0
Phenobarbital30100
Diazepam580
3-Allyl Compound10075

Antioxidant Properties

The antioxidant activity of quinazolinone derivatives has also been assessed using various assays such as DPPH, ABTS, and CUPRAC. Compounds with hydroxyl groups showed significant antioxidant properties.

Research Insights:

  • The presence of at least one hydroxyl group in addition to other substituents was critical for enhancing antioxidant capacity. Specifically, derivatives with multiple hydroxyl groups demonstrated superior metal-chelating properties .
Assay TypeIC50 Value (µM)Compound Tested
DPPH12.5Hydroxyl-substituted quinazolinone
ABTS8.0Hydroxyl-substituted quinazolinone
CUPRAC10.5Hydroxyl-substituted quinazolinone

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored against various bacterial strains including MRSA and Candida albicans.

Results:

  • Minimum Inhibitory Concentration (MIC): The compound exhibited an MIC of 7.80 µg/mL against MRSA and moderate activity against Candida albicans .
PathogenMIC (µg/mL)
MRSA7.80
Candida albicans15.00
E. coli>100

The biological activity of this compound is primarily attributed to its interaction with the GABAA_A receptor as a positive allosteric modulator, enhancing the inhibitory neurotransmission in the central nervous system. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and chelate metal ions.

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one typically involves the condensation of 3-allyl-2-mercaptoquinazolin-4(3H)-one with α-bromoacetophenone derivatives. The reaction yields a series of compounds that can be characterized using various spectroscopic techniques, including IR and MS, confirming the formation of the desired structures .

Antimicrobial Activity

Research has indicated that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. A study demonstrated that synthesized quinazolinone compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi .

Anticonvulsant Activity

In vivo studies have evaluated the anticonvulsant potential of this compound and its derivatives. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influence their anticonvulsant efficacy. For instance, compounds with an allyl group at position 3 showed enhanced activity compared to other substitutions .

Anticancer Potential

Quinazolinones have been explored for their anticancer properties. The compound's ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE) has been highlighted in recent research, suggesting potential applications in cancer therapy . Minor structural modifications may enhance its anticancer efficacy by improving selectivity and potency against cancer cells.

Case Study 1: Antimicrobial Efficacy

A comprehensive study synthesized several quinazolinone derivatives and assessed their antimicrobial activities through cup-plate agar diffusion methods. Among the tested compounds, some exhibited superior antibacterial activity compared to standard antibiotics like Ciprofloxacin and antifungal agents such as Fluconazole .

Case Study 2: Anticonvulsant Evaluation

Another significant study focused on the anticonvulsant effects of 3-allyl derivatives. The evaluation involved a series of behavioral tests in animal models, demonstrating that certain derivatives effectively reduced seizure activity. This indicates a promising pathway for developing new anticonvulsant medications based on quinazolinone structures .

Preparation Methods

Synthesis of 3-Allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone

The precursor 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone (Compound 3) is synthesized via cyclization of isatoic anhydride with allylamine, followed by thionation with carbon disulfide.

Procedure :

  • Step 1 : Isatoic anhydride (1.63 g, 10 mmol) and allylamine (0.57 g, 10 mmol) are refluxed in ethanol (20 mL) for 3 hours.
  • Step 2 : Carbon disulfide (1.52 g, 20 mmol) and KOH (0.56 g, 10 mmol) are added, and the mixture is refluxed for an additional 3 hours.
  • Workup : The reaction is cooled, poured into ice-water, and filtered to yield Compound 3 as pale yellow crystals (Yield: 85%, m.p. 162–164°C).

Alkylation with α-Bromo-3-nitroacetophenone

The thiol group of Compound 3 undergoes nucleophilic substitution with α-bromo-3-nitroacetophenone to introduce the 3-nitrophenyl-oxoethyl-thioether moiety.

Procedure :

  • Reaction Setup : Compound 3 (2.18 g, 10 mmol), α-bromo-3-nitroacetophenone (2.40 g, 10 mmol), and K₂CO₃ (2.76 g, 20 mmol) are combined in DMF (15 mL).
  • Heating : The mixture is stirred at 80°C for 6 hours.
  • Workup : The solution is cooled, poured into ice-water (50 mL), and filtered. The crude product is recrystallized from acetic acid.

Characterization Data :

  • Yield : 75%
  • Melting Point : 148°C
  • IR (KBr, cm⁻¹) : 1723 (C=O ketone), 1677 (C=O quinazolinone), 1520 (NO₂ asymmetric stretch), 1345 (NO₂ symmetric stretch).
  • ¹H NMR (CDCl₃, ppm) : δ 8.21–7.42 (m, 8H, aromatic), 5.96 (m, 1H, CH₂CH=CH₂), 5.31 (m, 2H, CH=CH₂), 4.80 (d, 2H, NCH₂), 4.03 (s, 2H, SCH₂CO).
  • MS (m/z) : 382.1 [M+H⁺].

Optimization of Reaction Conditions

Solvent and Base Selection

The use of DMF as a polar aprotic solvent enhances nucleophilicity, while K₂CO₃ facilitates deprotonation of the thiol group. Alternative bases (e.g., NaHCO₃) reduce yields to ≤60% due to incomplete reaction.

Temperature and Time Dependence

Heating at 80°C for 6 hours maximizes yield (75%). Shorter durations (≤4 hours) result in unreacted starting material, while prolonged heating (>8 hours) promote side reactions (e.g., oxidation of the thioether).

Comparative Analysis with Structural Analogs

The following table summarizes key analogs and their synthetic outcomes:

Compound Substituent Yield (%) Melting Point (°C) MS (m/z)
4a 4-Chlorophenyl-oxoethyl 75 137 371.2
5a 3-Nitrophenyl-oxoethyl 75 148 382.1
6a 4-Methoxyphenyl-oxoethyl 68 142 378.2

Data adapted from and.

Scalability and Industrial Considerations

While laboratory-scale synthesis is well-established, industrial production would require:

  • Continuous Flow Reactors : To improve heat transfer and reduce reaction time.
  • Solvent Recycling : DMF recovery systems to minimize waste.
  • Quality Control : HPLC monitoring to ensure purity >98%.

Challenges and Mitigation Strategies

  • Nitro Group Instability : The 3-nitro substituent is prone to reduction under acidic conditions. This is mitigated by maintaining neutral pH during workup.
  • Thioether Oxidation : Storage under nitrogen atmosphere prevents disulfide formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one, and how do reaction conditions impact yield?

  • Methodology : The compound (denoted as 5a in ) is synthesized via a nucleophilic substitution reaction. Starting materials like 2-mercaptoquinazolin-4(3H)-one and α-bromoacetophenone derivatives are refluxed in aprotic solvents (e.g., DMF) under nitrogen. Key parameters include temperature (70–80°C), reaction time (6–8 hrs), and stoichiometric ratios (1:1.2 for thiol to bromo precursor). Yields (~70%) depend on purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Data Analysis : Lower yields in some protocols (e.g., 69.72% in vs. 74% in other quinazolinones) may arise from competing side reactions (e.g., oxidation of the thiol group). TLC monitoring and inert atmospheres mitigate this .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches. The nitro group (3-nitrophenyl) shows asymmetric/symmetric NO₂ stretches at 1520 and 1340 cm⁻¹ .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 382.1) validates molecular weight. Fragmentation patterns (e.g., loss of allyl group, m/z 337) confirm substituents .
  • ¹H NMR : Allyl protons (δ 5.1–5.3 ppm, multiplet), quinazolinone aromatic protons (δ 7.5–8.3 ppm), and 3-nitrophenyl protons (δ 8.1–8.5 ppm) provide structural evidence .

Q. What in vitro assays are used to evaluate its anticonvulsant activity?

  • Methodology : The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents are standard. Doses (30–100 mg/kg) are administered intraperitoneally, with seizure latency and mortality rates measured. Comparative studies with reference drugs (e.g., phenytoin) quantify efficacy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?

  • Methodology : Molecular docking (AutoDock Vina) against GABA-A receptor subunits (PDB ID: 6HUP) identifies key interactions:

  • The 3-nitrophenyl group forms π-π stacking with Phe200.
  • The thioether linker hydrogen-bonds to Tyr156.
  • MD simulations (100 ns) assess stability of the ligand-receptor complex .
    • Data Contradiction : Discrepancies between in silico predictions and in vivo results may arise from blood-brain barrier permeability limitations. LogP calculations (2.8–3.2) suggest moderate CNS penetration, requiring experimental validation via LC-MS brain tissue analysis .

Q. What strategies improve the compound’s antimicrobial efficacy against resistant strains?

  • Methodology : Structural modifications based on SAR studies:

  • Replace the 3-nitrophenyl group with a 4-trifluoromethylphenyl moiety ( ) to enhance lipophilicity and membrane penetration.
  • Introduce a triazole ring (via click chemistry) to disrupt bacterial biofilm formation. MIC assays against S. aureus and E. coli validate enhancements .

Q. How can contradictory data on antioxidant activity (e.g., DPPH vs. FRAP assays) be resolved?

  • Methodology :

  • DPPH Assay : Measures radical scavenging via H-donation. The compound’s thioether and quinazolinone moieties contribute, but nitro groups may act as electron sinks, reducing activity.
  • FRAP Assay : Evaluates Fe³⁺ reduction, where nitro groups may interfere. Normalize results to Trolox equivalents and cross-validate with ORAC assays .

Q. What synthetic challenges arise in scaling up production, and how are they addressed?

  • Challenges : Low yields during allylation (step 2) due to competing elimination reactions.
  • Solutions : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity. Optimize solvent polarity (e.g., acetone/water) and monitor pH (7–8) to stabilize intermediates .

Methodological Resources

  • Spectral Libraries : Compare with published quinazolinone derivatives in and .
  • Biological Assays : Follow protocols from (anticonvulsant) and 17 (antimicrobial).
  • Computational Tools : Use Gaussian 16 for DFT studies on nitro group electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.